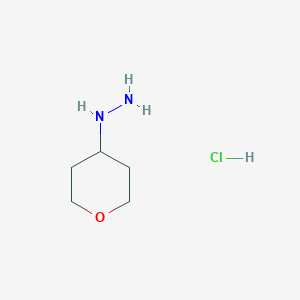

(tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride

Description

Properties

IUPAC Name |

oxan-4-ylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O.ClH/c6-7-5-1-3-8-4-2-5;/h5,7H,1-4,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYCWBZMKKCTOGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590912 | |

| Record name | (Oxan-4-yl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194543-22-1 | |

| Record name | (Oxan-4-yl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (oxan-4-yl)hydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Tetrahydro-2H-pyran-4-yl)hydrazine and its hydrochloride salt are pivotal intermediates in the realm of medicinal chemistry and drug discovery. The incorporation of the tetrahydropyran (THP) moiety is a recognized strategy to enhance the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability. The hydrazine functional group serves as a versatile handle for the synthesis of a wide array of nitrogen-containing heterocycles, which are prevalent in many biologically active molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of (tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride, tailored for professionals in pharmaceutical and chemical research.

Chemical Identity and Physical Properties

This compound is a synthetic heterocyclic compound. It is typically available as a mono- or dihydrochloride salt, which improves its stability and handling properties compared to the free base. The free base is known to be potentially explosive at elevated temperatures.

Table 1: Chemical Identity

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | oxan-4-ylhydrazine hydrochloride, 4-hydrazinyltetrahydropyran hydrochloride |

| Molecular Formula | C₅H₁₂N₂O·xHCl |

| CAS Number | 194543-22-1 (monohydrochloride), 1187974-47-5 (dihydrochloride) |

Table 2: Physicochemical Properties

| Property | Value | Notes |

| Molecular Weight | 152.62 g/mol (monohydrochloride)[1], 189.09 g/mol (dihydrochloride) | |

| Appearance | White to off-white solid | For the hydrochloride salt. |

| Melting Point | Not specified in literature. | |

| Boiling Point | 234.5 °C at 760 mmHg | Predicted for the free base. |

| Solubility | No quantitative data available. The THP moiety generally enhances aqueous solubility. | Expected to be soluble in water and polar protic solvents like methanol and ethanol. |

| pKa | Not specified in literature. | |

| LogP | -0.5 | Predicted for the free base.[2] |

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. The following tables summarize the available and expected spectroscopic features.

Table 3: ¹H NMR Data for (tetrahydro-2H-pyran-4-yl)hydrazine dihydrochloride

Solvent: DMSO-d₆, Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 10.3 | broad singlet | 3H | -NH₃⁺ |

| 4.3 | broad singlet | 1H | -NH- |

| 3.8 - 3.9 | multiplet | 2H | -O-CH₂- (axial) |

| 3.3 - 3.4 | multiplet | 3H | -O-CH₂- (equatorial) & -CH-N- |

| 1.8 - 1.9 | multiplet | 2H | -CH₂- (axial) |

| 1.5 - 1.6 | multiplet | 2H | -CH₂- (equatorial) |

Table 4: Expected Spectroscopic Features

| Spectroscopy | Expected Features |

| ¹³C NMR | Resonances for the five distinct carbon atoms of the tetrahydropyran ring are expected. The carbon attached to the hydrazine group (C4) would be in the range of 50-60 ppm. The carbons adjacent to the oxygen (C2, C6) would be shifted downfield to approximately 65-75 ppm. The remaining ring carbons (C3, C5) would appear further upfield. |

| FTIR (cm⁻¹) | N-H stretch: A broad band in the region of 3400-3200 cm⁻¹ corresponding to the hydrazine N-H stretching vibrations. C-H stretch: Aliphatic C-H stretching bands just below 3000 cm⁻¹. C-O-C stretch: A strong C-O-C ether stretching band is expected in the 1150-1050 cm⁻¹ region. |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): For the free base, a molecular ion peak at m/z 116. Fragmentation: Key fragmentation patterns would likely involve the cleavage of the C-N bond to lose the hydrazine moiety, and fragmentation of the tetrahydropyran ring. |

Synthesis and Reactivity

This compound is a key synthetic intermediate. Its primary reactivity stems from the nucleophilic nature of the hydrazine group.

Synthesis

A common synthetic route is the reductive amination of tetrahydropyran-4-one.

Experimental Protocol: Synthesis via Reductive Amination

-

Hydrazone Formation: To a solution of tetrahydropyran-4-one (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq). The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the crude hydrazone intermediate.

-

Reduction: The crude hydrazone is dissolved in methanol and cooled to 0 °C in an ice bath. Sodium borohydride (NaBH₄) (1.5 eq) is added portion-wise, maintaining the temperature below 10 °C. The reaction is then allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).

-

Work-up and Purification: The reaction is quenched by the slow addition of water. The product is extracted with an organic solvent such as ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the free base, (tetrahydro-2H-pyran-4-yl)hydrazine.

-

Salt Formation: The crude free base is dissolved in a suitable solvent like diethyl ether or isopropanol. A solution of hydrochloric acid (in a compatible solvent) is added dropwise with stirring. The resulting precipitate of this compound is collected by filtration, washed with the solvent, and dried under vacuum.

Reactivity: Knorr Pyrazole Synthesis

A significant application of this compound is in the Knorr pyrazole synthesis, where it reacts with a 1,3-dicarbonyl compound to form a pyrazole ring, a common scaffold in pharmacologically active molecules.

Experimental Protocol: General Procedure for Knorr Pyrazole Synthesis

-

Reaction Setup: To a solution of this compound (1.0 eq) and a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, 1.1 eq) in a suitable solvent such as ethanol or acetic acid, a catalytic amount of acid (if starting from the free base) or a base like triethylamine (if starting from the hydrochloride salt) is added.

-

Reaction Conditions: The reaction mixture is heated to reflux and the progress is monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. If a precipitate forms, it is collected by filtration. Alternatively, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography to yield the desired pyrazole derivative.

Stability and Storage

-

(Tetrahydro-2H-pyran-4-yl)hydrazine (Free Base): The free base can be unstable, particularly at high temperatures, and may be explosive. It is recommended to handle it with care and avoid heating.

-

This compound: The hydrochloride salt is more stable and is the preferred form for storage and handling. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere (e.g., argon or nitrogen).

Safety and Handling

This compound is classified as a hazardous substance.

Table 5: GHS Hazard Information

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed. |

| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin. |

| Skin Irritation (Category 2) | H315: Causes skin irritation. |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation. |

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled. |

| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation. |

Handling Precautions:

-

Use in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

Conclusion

This compound is a valuable and versatile building block in synthetic and medicinal chemistry. Its favorable physicochemical properties imparted by the tetrahydropyran ring, combined with the reactive nature of the hydrazine moiety, make it an important intermediate for the synthesis of novel heterocyclic compounds with potential therapeutic applications. While detailed experimental data for some of its properties are not extensively published, this guide provides a solid foundation of its chemical characteristics, synthesis, and reactivity for researchers and drug development professionals. Careful handling and adherence to safety protocols are essential when working with this compound.

References

An In-depth Technical Guide to (tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

(Tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride is a heterocyclic organic compound that has emerged as a critical building block in medicinal chemistry. Its unique structure, featuring a saturated tetrahydropyran ring appended to a hydrazine moiety, imparts favorable physicochemical properties to parent molecules, making it a valuable synthon in the design of novel therapeutic agents. This guide provides a comprehensive overview of its chemical identity, synthesis, and applications, with a focus on its role in the development of targeted therapies.

Chemical Structure:

Figure 1: 2D and 3D structures of (tetrahydro-2H-pyran-4-yl)hydrazine.

| Identifier | Value |

| CAS Number | 194543-22-1[1][2] |

| Molecular Formula | C₅H₁₂N₂O·HCl[2][3] |

| Molecular Weight | 152.62 g/mol [2][3] |

| IUPAC Name | This compound |

| Synonyms | (Tetrahydro-pyran-4-yl)-hydrazine hydrochloride, 4-hydrazinyltetrahydropyran hydrochloride |

Quantitative Data Summary

The tetrahydropyran moiety is often incorporated into drug candidates to enhance their pharmacokinetic profiles, particularly aqueous solubility and metabolic stability.[3] The utility of this compound as a synthetic intermediate is demonstrated by its application in the synthesis of potent kinase inhibitors. The following table summarizes the biological activity of representative compounds synthesized using this building block.

| Target | Compound | IC₅₀ (nM) | Reference Compound | IC₅₀ (nM) |

| Bruton's Tyrosine Kinase (BTK) | Compound 8 | 2.1 | Ibrutinib | 2.0 |

| Bruton's Tyrosine Kinase (BTK) | Parent Compound 4 | 14 | - | - |

| Bruton's Tyrosine Kinase (BTK) | Prodrug 5a | 135 | - | - |

| Bruton's Tyrosine Kinase (BTK) | Prodrug 5b | 92 | - | - |

| Bruton's Tyrosine Kinase (BTK) | Prodrug 5c | 124 | - | - |

Table 1: In vitro inhibitory activities of compounds synthesized using this compound as a key intermediate.[4][5]

Experimental Protocols

The primary utility of this compound in drug discovery lies in its reactivity as a nucleophile, enabling the construction of various heterocyclic scaffolds. Detailed below are representative experimental protocols for its use in the synthesis of key intermediates.

Protocol 1: Synthesis of Tetrahydro-4H-pyran-4-one Hydrazone

This protocol outlines the initial step in many synthetic routes, which is the formation of a hydrazone from a ketone precursor.

Materials:

-

Tetrahydro-4H-pyran-4-one

-

Hydrazine hydrate

-

Ethanol

Procedure:

-

Dissolve tetrahydro-4H-pyran-4-one (1.0 equivalent) in ethanol.

-

Add hydrazine hydrate (1.2 equivalents) to the solution.

-

Heat the reaction mixture to reflux.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure to yield the crude hydrazone. This intermediate can often be used in the subsequent step without further purification.[6]

Protocol 2: Knorr Pyrazole Synthesis

This protocol describes a classic method for the synthesis of pyrazole derivatives, which are prevalent in many biologically active molecules.

Materials:

-

This compound

-

Ethyl acetoacetate (or other β-ketoester)

-

Absolute ethanol

-

Glacial acetic acid (catalytic amount)

Procedure:

-

To a solution of this compound (1.0 equivalent) in absolute ethanol, add the β-ketoester (1.0-1.2 equivalents).

-

Add a catalytic amount of glacial acetic acid.

-

Heat the reaction mixture to reflux.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.[6]

Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic protocols described above.

Caption: Workflow for the synthesis of tetrahydro-4H-pyran-4-one hydrazone.

Caption: General workflow for the Knorr pyrazole synthesis.

While this compound is a synthetic building block and not directly involved in biological signaling, it is instrumental in the synthesis of inhibitors that target key signaling pathways. For instance, Bruton's Tyrosine Kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, which is implicated in various B-cell malignancies.

Caption: Simplified schematic of the BTK signaling pathway and the point of intervention for inhibitors.

References

- 1. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]

- 2. chemuniverse.com [chemuniverse.com]

- 3. 1-(tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride [myskinrecipes.com]

- 4. Frontiers | Design, synthesis and evaluation of a series of potential prodrugs of a Bruton’s tyrosine kinase (BTK) inhibitor [frontiersin.org]

- 5. Discovery and Evaluation of Pyrazolo[3,4-d]pyridazinone as a Potent and Orally Active Irreversible BTK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (Tetrahydro-2H-pyran-4-yl)hydrazine | 116312-69-7 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Synthesis of (Tetrahydro-2H-pyran-4-yl)hydrazine Hydrochloride from Tetrahydropyran-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride, a crucial building block in medicinal chemistry, starting from the readily available tetrahydropyran-4-one. The tetrahydropyran motif is frequently incorporated into drug candidates to enhance their physicochemical properties, such as solubility and metabolic stability. This guide details the prevalent synthetic methodology, experimental protocols, and relevant data for the preparation of this important intermediate.

Synthetic Strategy: Reductive Amination

The primary and most efficient method for the synthesis of (tetrahydro-2H-pyran-4-yl)hydrazine from tetrahydropyran-4-one is through a reductive amination process. This widely used reaction in pharmaceutical chemistry involves two key steps:

-

Hydrazone Formation: The carbonyl group of tetrahydropyran-4-one reacts with hydrazine to form a tetrahydropyran-4-one hydrazone intermediate. This reaction is typically catalyzed by a small amount of acid.

-

Reduction of the Hydrazone: The resulting C=N double bond of the hydrazone is then selectively reduced to a single bond to yield the desired hydrazine.

-

Salt Formation: Finally, the synthesized (tetrahydro-2H-pyran-4-yl)hydrazine free base is converted to its more stable hydrochloride salt.

This two-step, one-pot or sequential approach is favored for its efficiency and the general availability of the required reagents.

Experimental Protocols

The following sections provide detailed experimental procedures for the key steps in the synthesis.

Formation of Tetrahydropyran-4-one Hydrazone

This protocol describes the formation of the hydrazone intermediate from tetrahydropyran-4-one and hydrazine hydrate.

Materials:

-

Tetrahydropyran-4-one

-

Hydrazine hydrate

-

Ethanol

-

Glacial Acetic Acid (catalytic amount)

Procedure:

-

Dissolve tetrahydropyran-4-one (1.0 equivalent) in ethanol.

-

Add hydrazine hydrate (1.2 equivalents) to the solution.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Heat the reaction mixture to reflux and monitor the progress using Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure to yield the crude tetrahydropyran-4-one hydrazone. This intermediate can often be used in the next step without further purification.

Reduction of Tetrahydropyran-4-one Hydrazone

This protocol details the reduction of the hydrazone intermediate to (tetrahydro-2H-pyran-4-yl)hydrazine.

Materials:

-

Crude tetrahydropyran-4-one hydrazone

-

Methanol

-

Sodium borohydride

-

Water

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the crude tetrahydro-4H-pyran-4-one hydrazone in methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

-

Quench the reaction by the careful addition of water.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (tetrahydro-2H-pyran-4-yl)hydrazine as a free base.

Formation of this compound

This protocol describes the conversion of the free base to its hydrochloride salt.

Materials:

-

(Tetrahydro-2H-pyran-4-yl)hydrazine

-

1,4-Dioxane

-

Hydrochloric acid (4 M in 1,4-dioxane)

Procedure:

-

Dissolve the crude (tetrahydro-2H-pyran-4-yl)hydrazine in 1,4-dioxane.

-

To the stirred solution, add a solution of 4 M HCl in 1,4-dioxane.

-

Stir the mixture at room temperature for 1 hour.

-

Evaporate the solvent under reduced pressure to obtain this compound as a solid.

Data Presentation

The following tables summarize the key quantitative data for the starting material and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Purity |

| Tetrahydropyran-4-one | C₅H₈O₂ | 100.12 | 29943-42-8 | >98% |

| This compound | C₅H₁₃ClN₂O | 152.62 | 194543-22-1 | >95% |

Table 1: Physicochemical Properties

| Compound | ¹H NMR (CDCl₃, 400 MHz) δ ppm |

| 4,6-dichloro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidine (a derivative) | 8.16 (s, 1H), 5.14–4.89 (m, 1H), 4.16 (dd, J = 11.5, 4.6 Hz, 2H), 3.63 (td, J = 12.1, 2.0 Hz, 2H), 2.48–2.25 (m, 2H), 1.98–1.91 (m, 2H).[1] |

Table 2: Spectroscopic Data (Note: Specific ¹H NMR data for the parent hydrochloride was not available in the cited literature, but data for a closely related derivative is provided for reference.[1])

Mandatory Visualizations

Caption: Synthetic workflow for this compound.

Caption: Mechanism of Reductive Amination.

References

Discovery and background of (tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride

An In-depth Technical Guide on (tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Tetrahydro-2H-pyran-4-yl)hydrazine and its hydrochloride salt are versatile heterocyclic building blocks of significant interest in medicinal chemistry and materials science.[1][2] The structure combines a polar tetrahydropyran ring, which often improves physicochemical properties like aqueous solubility, with a reactive hydrazine moiety, making it a valuable synthon for novel therapeutic agents and energetic materials.[1][2][3] This technical guide provides a comprehensive overview of the compound's properties, synthesis, and applications, with a focus on its role in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[1][3] Detailed experimental protocols for its synthesis are provided, along with key quantitative data and workflow diagrams relevant to drug discovery.

Background and Discovery

While the first synthesis of a hydrazine derivative, phenylhydrazine, was achieved by Emil Fischer in 1875, (tetrahydro-2H-pyran-4-yl)hydrazine is a more modern compound that has gained prominence as a key intermediate in contemporary organic synthesis.[4] Its utility stems from the integration of the tetrahydropyran (THP) ring, a privileged scaffold in drug design often used to enhance metabolic stability and membrane permeability.[1] The compound serves as a crucial starting material for a diverse range of heterocyclic compounds, including pyrazoles, which are core structures in many pharmacologically active molecules.[5][6] Beyond pharmaceuticals, it is also explored as an intermediate for synthesizing nitrogen-rich energetic materials.[2]

Physicochemical and Spectroscopic Data

The compound is a colorless liquid in its free base form at room temperature.[3] Its key properties are summarized in the tables below.

Table 1: Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | oxan-4-ylhydrazine | [1][7] |

| CAS Number | 116312-69-7 (Free Base) | [7] |

| 194543-22-1 (Hydrochloride) | [1] | |

| Molecular Formula | C₅H₁₂N₂O (Free Base) | [7] |

| C₅H₁₃ClN₂O (Hydrochloride) | [1] | |

| Molecular Weight | 116.16 g/mol (Free Base) | [3][7] |

| 152.62 g/mol (Hydrochloride) | [1] | |

| Boiling Point | 234.5 °C (at 760 mmHg) | [3] |

| Density | 1.045 g/cm³ | [3] |

| LogP | -0.5 | [3][7] |

| Purity | ≥95% (Commercially available) | [1] |

Table 2: Spectroscopic Characterization Data

| Spectroscopy | Expected Features / Available Data | Source |

| ¹H NMR | A proton NMR spectrum for the hydrochloride salt is publicly available. Signals correspond to the protons on the tetrahydropyran ring and the hydrazine group. | [1][8][9] |

| ¹³C NMR | Resonances for the five distinct carbon atoms of the tetrahydropyran ring are expected. | [1] |

| FTIR | Characteristic absorption bands for N-H stretching (hydrazine), C-H stretching (aliphatic ring), and C-O-C stretching (ether) are expected. | [1] |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight (116.16 for free base) is expected. | [1] |

Experimental Protocols for Synthesis

Two primary synthetic routes to (tetrahydro-2H-pyran-4-yl)hydrazine are prevalent: nucleophilic substitution on a halo-tetrahydropyran and reductive amination of the corresponding ketone.

Method 1: From 4-chlorotetrahydropyran

This method involves the direct reaction of a halo-tetrahydropyran with hydrazine. While nucleophilic displacement of the chlorine atom can be challenging, it is achievable under elevated temperatures.[10]

Experimental Protocol:

-

Step 1: Synthesis of Anhydrous Hydrazine

-

Add 80% hydrazine hydrate (25 g, 0.40 mol) to a 250 mL round-bottom flask, followed by potassium hydroxide (10 g, 0.17 mol). Let the mixture stand overnight at 0°C.[2]

-

Transfer the upper clear liquid to another flask and add sodium hydroxide (21 g, 0.53 mol).[2]

-

Purge the flask with argon and reflux the mixture for 2 hours under air-free conditions.[2]

-

After cooling, distill at atmospheric pressure, collecting the fraction at 114-116°C to yield anhydrous hydrazine (yield: 75%).[2]

-

-

Step 2: Synthesis of this compound

-

Under an argon atmosphere, add anhydrous hydrazine (9.6 g, 300 mmol) to a 250 mL three-necked flask and cool in an ice bath.[2]

-

Add freshly distilled 4-chlorotetrahydropyran (21.6 g, 200 mmol) and stir for 1 hour in the ice bath.[2]

-

Continue stirring overnight at room temperature.[2]

-

Allow the reaction mixture to settle and filter quickly under an argon atmosphere.[2]

-

Distill the filtrate under vacuum (250 Pa) and collect the fraction at 55-57°C to yield the title compound as a colorless transparent liquid (14.6 g, 83% yield).[2]

-

Method 2: Reductive Amination of Tetrahydro-4H-pyran-4-one

This is a widely used and often more accessible method that proceeds via a hydrazone intermediate.[1] The reaction can be performed as a one-pot procedure.

Experimental Protocol:

-

Hydrazone Formation: To a solution of Tetrahydro-4H-pyran-4-one (1.0 eq) in a suitable solvent (e.g., ethanol), add hydrazine hydrate (1.1 eq). Stir the reaction mixture at room temperature for 2-4 hours. Monitor the formation of the hydrazone intermediate by thin-layer chromatography (TLC).[1]

-

Reduction: After hydrazone formation is complete, cool the reaction mixture to 0°C. Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise, ensuring the temperature remains low.[1]

-

Work-up: Once the reduction is complete (as monitored by TLC), carefully quench the reaction with water. Acidify the mixture with HCl to form the hydrochloride salt.

-

Purification: Extract the product with a suitable organic solvent. The combined organic layers are then dried and concentrated under reduced pressure to yield the crude product, which can be further purified by recrystallization or chromatography.

Diagrams of Workflows and Pathways

Synthesis Workflows

The two primary synthetic routes can be visualized as distinct workflows.

Caption: Comparative overview of the two main synthetic routes.

Application in Drug Discovery Workflow

The compound is a key building block for creating libraries of potential drug candidates, such as pyrazole derivatives.

Caption: Use of the title compound in a typical drug discovery cascade.

Role in DPP-4 Inhibition Signaling Pathway

The compound is used to synthesize DPP-4 inhibitors, which play a crucial role in glucose homeostasis.

Caption: Mechanism of action for DPP-4 inhibitors in T2DM.

References

- 1. (Tetrahydro-2H-pyran-4-yl)hydrazine | 116312-69-7 | Benchchem [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. princeton.edu [princeton.edu]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. (Tetrahydro-2H-pyran-4-yl)hydrazine | C5H12N2O | CID 10057480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound (1:2)(1187974-47-5) 1H NMR [m.chemicalbook.com]

- 9. (tetrahydro-pyran-4-yl)-hydrazine hydrochloride(194543-22-1) 1H NMR [m.chemicalbook.com]

- 10. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide on the Spectral Data of (tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available and expected spectral data for (tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride. Due to the limited availability of public domain experimental spectra for this specific compound, this guide presents the known ¹H NMR data for the related dihydrochloride salt, alongside predicted data for ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy based on its chemical structure. Furthermore, detailed experimental protocols for acquiring this spectral data are provided to aid researchers in their own characterization efforts.

Spectroscopic Data

A summary of the available and expected spectral data for this compound is presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data (Dihydrochloride Salt)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Proposed Assignment |

| 10.3 | Broad Singlet | 3H | NH₃⁺ |

| 4.3 | Broad Singlet | 1H | CH-N |

| 3.8 - 3.9 | Multiplet | 2H | CH₂-O (axial) |

| 3.3 - 3.4 | Multiplet | 3H | CH₂-O (equatorial), NH-NH₃⁺ |

| 1.8 - 1.9 | Multiplet | 2H | CH₂-C (axial) |

| 1.5 - 1.6 | Multiplet | 2H | CH₂-C (equatorial) |

Expected ¹³C NMR Data

Experimental ¹³C NMR data for this compound is not widely published. Table 2 outlines the expected chemical shifts based on the structure. The tetrahydropyran ring is expected to show four distinct carbon signals.

| Expected Chemical Shift (δ) ppm | Carbon Assignment |

| ~ 65-70 | C2, C6 (CH₂-O) |

| ~ 50-55 | C4 (CH-N) |

| ~ 30-35 | C3, C5 (CH₂-C) |

Mass Spectrometry (MS)

| m/z | Ion | Notes |

| 116.10 | [M]⁺ | Molecular ion of the free base (C₅H₁₂N₂O) |

| 117.10 | [M+H]⁺ | Protonated molecular ion, expected in ESI-MS |

Expected Fragmentation:

Upon ionization, fragmentation of the tetrahydropyran ring and cleavage of the C-N and N-N bonds are anticipated. Common fragments would likely include the loss of the hydrazine group and subsequent ring fragmentation.

Infrared (IR) Spectroscopy

Experimental IR data for this compound is not widely available. The expected characteristic absorption bands are listed in Table 4.

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3400-3200 | N-H | Stretching (hydrazine) |

| 3200-2800 | N-H | Stretching (ammonium salt) |

| 2950-2850 | C-H | Stretching (aliphatic) |

| 1600-1500 | N-H | Bending |

| 1100-1000 | C-O-C | Stretching (ether) |

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data for this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Use a standard 5 mm NMR tube.

-

Tune and shim the NMR spectrometer to the appropriate frequency for the chosen solvent.

-

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse program.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-100 ppm for this compound).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry Protocol (Electrospray Ionization - ESI)

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.[1]

-

Instrument Setup:

-

Use an electrospray ionization (ESI) source in positive ion mode.

-

Optimize the source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature, to achieve a stable spray and maximize the signal of the analyte.

-

-

Data Acquisition:

-

Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire a full scan mass spectrum over a mass range that includes the expected molecular ion (e.g., m/z 50-200).

-

For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and applying collision-induced dissociation (CID) to observe the fragmentation pattern.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and any significant fragment ions.

Infrared (IR) Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Instrument Setup:

-

Ensure the ATR crystal is clean before sample placement.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum. A typical acquisition would involve 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Analyze the spectrum to identify the characteristic absorption bands.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the spectral analysis and structure elucidation of a chemical compound.

Caption: Logical workflow for the synthesis, spectral analysis, and structure confirmation of a chemical compound.

References

(Tetrahydro-2H-pyran-4-yl)hydrazine Hydrochloride: A Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride is a valuable heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. The incorporation of the tetrahydropyran (THP) moiety is a strategic approach to enhance the pharmacokinetic properties of drug candidates, such as improving aqueous solubility and metabolic stability.[1][2] This technical guide provides a comprehensive overview of the solubility and stability of this compound, based on established chemical principles and data from related compounds, due to the limited availability of specific quantitative data in the public domain. This document is intended to offer guidance for researchers and drug development professionals on handling, formulating, and analyzing this compound.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of kinase inhibitors and antiviral agents.[1] Its structure, featuring a polar tetrahydropyran ring and a reactive hydrazine group as a hydrochloride salt, suggests favorable physicochemical properties for drug development. The tetrahydropyran ring is often employed to reduce the lipophilicity of a drug candidate, which can, in turn, improve its aqueous solubility and overall ADME (absorption, distribution, metabolism, and excretion) profile.[2][3] The hydrazine functional group provides a versatile handle for constructing a variety of nitrogen-containing heterocyclic compounds.[2]

Understanding the solubility and stability of this compound is critical for its effective use in drug discovery and development, impacting everything from reaction conditions and purification to formulation and storage. This guide synthesizes available information to provide a robust framework for working with this compound.

Solubility Profile

Table 1: Predicted Solubility of this compound

| Solvent | Predicted Solubility | Rationale |

| Water | High | The hydrochloride salt form significantly increases aqueous solubility. The polar ether and hydrazine groups also contribute to water solubility. |

| Methanol | High | Polar protic solvent capable of hydrogen bonding with the solute. |

| Ethanol | Moderate to High | Similar to methanol, but the slightly lower polarity may result in slightly lower solubility. |

| Dimethyl Sulfoxide (DMSO) | High | A polar aprotic solvent that is generally a good solvent for a wide range of organic compounds. |

| Acetonitrile | Low to Moderate | Less polar than the other solvents listed, which may limit its ability to dissolve the ionic hydrochloride salt. |

| Dichloromethane (DCM) | Very Low | A nonpolar solvent, unlikely to dissolve a polar salt. |

| Hexanes | Insoluble | A nonpolar solvent, incompatible with the polar and ionic nature of the compound. |

Experimental Protocol for Solubility Determination

A standard experimental approach to quantitatively determine the solubility of this compound involves the equilibrium solubility method.

3.1. Materials and Equipment

-

This compound

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol)

-

Analytical balance

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

3.2. Methodology

-

Preparation of Saturated Solutions: An excess amount of this compound is added to a known volume of each solvent in separate vials.

-

Equilibration: The vials are sealed and agitated in a shaking incubator at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The resulting suspensions are centrifuged at a high speed to separate the undissolved solid from the saturated solution.

-

Sample Preparation and Analysis: A known aliquot of the clear supernatant is carefully removed, diluted with a suitable mobile phase, and analyzed by a validated HPLC method to determine the concentration of the dissolved compound.[4][5]

-

Quantification: The solubility is calculated based on the concentration determined by HPLC and the dilution factor.

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile

The stability of this compound is influenced by its hydrazine moiety and its salt form. Hydrazine and its derivatives are known to be susceptible to oxidation, and their stability can be pH-dependent.[6] The hydrochloride salt form generally enhances stability compared to the free base.

Table 2: Inferred Stability Characteristics of this compound

| Condition | Expected Stability | Rationale |

| Acidic (pH 1-3) | High | Hydrazine derivatives are generally more stable in acidic conditions as the lone pair on the nitrogen is protonated, reducing its susceptibility to oxidation.[6] |

| Neutral (pH 7) | Moderate | Susceptibility to oxidation may increase compared to acidic conditions. The presence of oxygen and metal ions can catalyze degradation.[6] |

| Basic (pH > 9) | Low | In alkaline conditions, the free base is more prevalent, making it more susceptible to oxidation and other degradation pathways.[6] |

| Oxidation | Low to Moderate | Hydrazine is a reducing agent and is expected to be sensitive to oxidizing agents (e.g., hydrogen peroxide, atmospheric oxygen).[7] Degradation can be catalyzed by metal ions.[6] |

| Thermal | Moderate | As a solid, the hydrochloride salt is expected to be relatively stable at ambient and moderately elevated temperatures. The free base is noted to have an explosive nature at high temperatures.[8] |

| Photostability | Moderate | While specific data is lacking, many organic molecules can degrade upon exposure to UV or high-intensity visible light. Photostability testing is recommended. |

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.[9][10][11] The following protocol is based on ICH guidelines.

5.1. Materials and Reagents

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

High-purity water

-

Mobile phase for HPLC

-

Temperature-controlled oven

-

Photostability chamber

5.2. Methodology

-

Acid Hydrolysis: Dissolve the compound in a solution of HCl (e.g., 0.1 M to 1 M) and heat (e.g., at 60-80 °C) for a specified time. Neutralize the sample before analysis.

-

Base Hydrolysis: Dissolve the compound in a solution of NaOH (e.g., 0.1 M to 1 M) and heat (e.g., at 60-80 °C) for a specified time. Neutralize the sample before analysis.

-

Oxidative Degradation: Treat a solution of the compound with H₂O₂ (e.g., 3-30%) at room temperature or with gentle heating.

-

Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., 80-100 °C) for an extended period. Also, test a solution of the compound under thermal stress.

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Sample Analysis: All stressed samples, along with an unstressed control, are analyzed by a suitable, validated stability-indicating HPLC method (e.g., with a photodiode array detector) to separate and quantify the parent compound and any degradation products.

Caption: General Workflow for a Forced Degradation Study.

Handling and Storage

Based on the general properties of hydrazines and hydrochloride salts, the following handling and storage recommendations are advised:

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[2] Some suppliers recommend storage in a freezer.[2] Keep away from oxidizing agents and sources of ignition.[7]

-

Handling: Use in a well-ventilated area.[2] Wear appropriate personal protective equipment, including gloves and safety goggles, to prevent skin and eye contact.[2]

Conclusion

This compound is a promising building block for pharmaceutical development, with structural features that suggest favorable solubility in polar solvents and enhanced stability as a salt. While specific quantitative data is scarce in the public domain, this guide provides a framework for its solubility and stability profile based on established chemical principles. The hydrazine moiety indicates a potential susceptibility to oxidative and pH-dependent degradation, which should be carefully considered during synthesis, purification, and formulation. The provided experimental protocols offer a starting point for the systematic evaluation of this compound's physicochemical properties, which is a critical step in advancing any new chemical entity through the drug development pipeline.

References

- 1. 1-(tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride [myskinrecipes.com]

- 2. benchchem.com [benchchem.com]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. jddtonline.info [jddtonline.info]

- 6. researchgate.net [researchgate.net]

- 7. arxada.com [arxada.com]

- 8. Page loading... [guidechem.com]

- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 10. biomedres.us [biomedres.us]

- 11. pharmainfo.in [pharmainfo.in]

An In-depth Technical Guide to (Tetrahydro-2H-pyran-4-yl)hydrazine Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery

(Tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride is a versatile heterocyclic building block of significant interest to researchers, scientists, and drug development professionals. Its unique structure, combining a hydrophilic tetrahydropyran (THP) ring with a reactive hydrazine moiety, makes it a valuable synthon for the creation of novel therapeutic agents. The THP scaffold is often employed as a bioisostere for cyclohexane rings to enhance physicochemical properties like aqueous solubility, which can, in turn, improve a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[1] This guide provides a comprehensive overview of the synthesis, chemical properties, and key applications of this compound, with a focus on its role in the development of kinase inhibitors and other bioactive molecules.

Chemical and Physical Properties

This compound is typically a white to off-white solid.[2] The incorporation of the tetrahydropyran ring is a strategic choice in medicinal chemistry to improve metabolic stability and membrane permeability.[3] Key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₂N₂O·HCl | [3][4] |

| Molecular Weight | 152.62 g/mol | [3][4] |

| Purity | ≥95% | [3] |

| CAS Number | 194543-22-1 | [3][4] |

| MDL Number | MFCD09744677 | [3][4] |

| Boiling Point | 234.494ºC | [5] |

| Flash Point | 95.619ºC | [5] |

| Density | 1.045 g/cm³ | [5] |

| Vapor Pressure | 0.053 mmHg at 25°C | [5] |

| Storage | Room temperature, under inert gas (nitrogen or Argon) at 2-8°C | [2][3] |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, typically starting from tetrahydropyran-4-one. The general synthetic approach involves the formation of a hydrazone intermediate, followed by its reduction.

A common synthetic route is the reaction of anhydrous hydrazine with p-chlorotetrahydropyran.[2][6] A detailed experimental protocol for a related synthesis is outlined below.

Experimental Protocol: Synthesis of this compound (1:2)

This protocol describes the preparation from anhydrous hydrazine and p-chlorotetrahydrofuran.[6]

Step 1: Synthesis of Anhydrous Hydrazine

-

Add 80% hydrazine hydrate (25 g, 0.40 mol) to a 250 mL round-bottom flask, followed by potassium hydroxide (10 g, 0.17 mol).[6]

-

Let the mixture stand overnight at 0°C.[6]

-

Transfer the upper clear liquid to another round-bottom flask and add sodium hydroxide (21 g, 0.53 mol).[6]

-

Purge the system with argon gas and reflux for 2 hours under air-free conditions.[6]

-

Monitor the reaction progress using thin-layer chromatography.[6]

-

After the reaction is complete, cool the mixture and distill at atmospheric pressure.[6]

-

Collect the fraction at 114-116°C to yield anhydrous hydrazine (9.6 g, 75% yield).[6]

Step 2: Synthesis of this compound (1:2)

-

Under an argon atmosphere, add anhydrous hydrazine (9.6 g, 300 mmol) to a 250 mL three-necked flask and cool in an ice bath.[6]

-

Add freshly distilled p-chlorotetrahydrofuran (21.6 g, 200 mmol) and stir for 1 hour.[6]

-

Continue stirring overnight at room temperature.[6]

-

Monitor the reaction progress using thin-layer chromatography.[6]

-

After the reaction is complete, allow it to settle and quickly filter under an argon atmosphere.[6]

-

Distill the filtrate under vacuum in an oxygen-free condition and collect the fraction at 55-57°C (250 Pa) to yield this compound (1:2) (14.6 g, 83% yield).[6]

References

A Technical Guide to the Potential Biological Activities of Tetrahydropyran Hydrazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, biological activities, and underlying mechanisms of action of tetrahydropyran hydrazine derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological potential, including anticancer, anti-inflammatory, and antimicrobial properties. This document summarizes key quantitative data, provides detailed experimental protocols for cited assays, and visualizes complex biological pathways and experimental workflows to facilitate a comprehensive understanding for researchers in drug discovery and development.

Synthesis of Tetrahydropyran Hydrazine Derivatives

The synthesis of tetrahydropyran hydrazine derivatives typically involves a multi-step process. A common strategy is the reaction of a tetrahydropyranone with hydrazine hydrate to form a hydrazone, which can then be reduced or further reacted to yield the final derivative. Another approach involves the nucleophilic substitution of a suitable leaving group on the tetrahydropyran ring with hydrazine.

General Synthetic Route

A prevalent method for synthesizing (tetrahydro-2H-pyran-4-yl)hydrazine involves the reductive amination of tetrahydro-4H-pyran-4-one. This process begins with the formation of a hydrazone by reacting the pyranone with hydrazine hydrate. The resulting hydrazone is then reduced to the corresponding hydrazine derivative.

Detailed Experimental Protocol: Synthesis of (Tetrahydro-2H-pyran-4-yl)hydrazine

This protocol details the synthesis of (tetrahydro-2H-pyran-4-yl)hydrazine from tetrahydro-4H-pyran-4-one.

Step 1: Hydrazone Formation

-

Dissolve tetrahydro-4H-pyran-4-one (1.0 equivalent) in a suitable solvent such as ethanol or methanol.

-

Add hydrazine hydrate (1.1 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the formation of the hydrazone using thin-layer chromatography (TLC).

-

Upon completion, the hydrazone can be isolated or used directly in the next step.

Step 2: Reduction of the Hydrazone

-

To the solution containing the hydrazone, add a reducing agent such as sodium cyanoborohydride or a catalytic amount of palladium on carbon under a hydrogen atmosphere.

-

Stir the reaction mixture at room temperature until the reduction is complete, as monitored by TLC.

-

After the reaction is complete, quench the reaction carefully.

-

Extract the product with a suitable organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization to yield pure (tetrahydro-2H-pyran-4-yl)hydrazine.

Biological Activities

Tetrahydropyran hydrazine derivatives have demonstrated a broad spectrum of biological activities. The following sections detail their potential as anticancer, anti-inflammatory, and antimicrobial agents.

Anticancer Activity

Several tetrahydropyran hydrazine derivatives have exhibited potent cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Mechanism of Action: Inhibition of VEGFR-2 and BTK Signaling

A significant mechanism of anticancer activity for some tetrahydropyran hydrazine derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Bruton's Tyrosine Kinase (BTK).

-

VEGFR-2 Inhibition: VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1] By inhibiting VEGFR-2, these derivatives can suppress tumor-induced angiogenesis, thereby limiting the tumor's access to nutrients and oxygen.[1] The binding of VEGF to VEGFR-2 triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades like the PLCγ-PKC-Raf-MEK-MAPK pathway that promote endothelial cell proliferation.[1][2]

-

BTK Inhibition: BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is vital for the proliferation and survival of B-cells.[3][4] In certain B-cell malignancies, this pathway is constitutively active.[4] Tetrahydropyran hydrazine derivatives can act as BTK inhibitors, blocking the downstream signaling that leads to cell proliferation and survival.[3] Upon BCR engagement, BTK is activated and phosphorylates Phospholipase C gamma 2 (PLCγ2), leading to the activation of pathways such as NF-κB and MAPK, which promote cell survival and proliferation.[5]

VEGFR-2 Signaling Pathway Inhibition.

BTK Signaling Pathway Inhibition.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative tetrahydropyran hydrazine derivatives against various human cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative A | Colo-205 (Colon) | 20.5 | [6] |

| Derivative B | HepG2 (Liver) | 20.8 | [6] |

| Derivative C | EBC-1 (Lung) | 8.6 | [7] |

| Derivative D | U-87MG (Glioblastoma) | 18.4 | [7] |

| Derivative E | HT-29 (Colon) | 24.6 | [7] |

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[7]

MTT Assay Experimental Workflow.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate overnight to allow for attachment.[9]

-

Compound Treatment: Treat the cells with various concentrations of the tetrahydropyran hydrazine derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).[10]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[8][11]

-

Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.[9]

-

Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[11]

-

Data Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Anti-inflammatory Activity

Certain tetrahydropyran hydrazine derivatives have shown promising anti-inflammatory effects in preclinical models. Their mechanism of action often involves the modulation of inflammatory mediators.

Mechanism of Action

The anti-inflammatory activity of these derivatives can be attributed to their ability to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-6), and to suppress the activity of enzymes like cyclooxygenase (COX) which are involved in the inflammatory cascade.

Quantitative Data: In Vivo Anti-inflammatory Effects

The following table presents data from in vivo studies evaluating the anti-inflammatory activity of a representative tetrahydropyran hydrazine derivative.

| Compound ID | Animal Model | Assay | Dose | % Inhibition of Edema | Reference |

| Derivative F | Mouse | Carrageenan-induced paw edema | 10 mg/kg | 45% | [12] |

| Derivative G | Rat | Carrageenan-induced paw edema | 20 mg/kg | 58.6% | [13] |

| Derivative H | Rat | Carrageenan-induced paw edema | 20 mg/kg | 64.0% | [13] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Mice

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of compounds.[14][15]

Carrageenan-Induced Paw Edema Workflow.

-

Animal Acclimatization: Acclimatize mice to the laboratory conditions for a week before the experiment.

-

Grouping and Dosing: Divide the animals into groups: a control group (vehicle), a positive control group (e.g., indomethacin), and test groups receiving different doses of the tetrahydropyran hydrazine derivative.[12] Administer the compounds, typically via oral or intraperitoneal routes, 30-60 minutes before inducing inflammation.[16]

-

Induction of Edema: Inject a 1% solution of carrageenan in saline into the subplantar surface of the right hind paw of each mouse.[17]

-

Measurement of Paw Volume: Measure the paw volume of each mouse using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.[17]

-

Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.

Antimicrobial Activity

Tetrahydropyran hydrazine derivatives have also been investigated for their potential to combat microbial infections, showing activity against a range of bacteria and fungi.

Mechanism of Action

The exact antimicrobial mechanism of action is still under investigation but is thought to involve the disruption of microbial cell membranes or the inhibition of essential microbial enzymes. The hydrazone moiety is known to be a key pharmacophore in many antimicrobial agents.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table lists the Minimum Inhibitory Concentration (MIC) values of representative tetrahydropyran hydrazine derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18]

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| Derivative I | Staphylococcus aureus | 0.002-7.81 | [9] |

| Derivative J | Bacillus subtilis | <1 | [9] |

| Derivative K | Escherichia coli | 1.95 | [18] |

| Derivative L | Candida albicans | 5.6 | [19] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[18][20]

Broth Microdilution MIC Assay Workflow.

-

Preparation of Compound Dilutions: Prepare a series of two-fold dilutions of the tetrahydropyran hydrazine derivative in a suitable broth medium in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., to 0.5 McFarland standard).

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microbe only) and negative (broth only) controls.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Conclusion and Future Perspectives

Tetrahydropyran hydrazine derivatives represent a promising class of compounds with a wide range of biological activities. Their demonstrated efficacy as anticancer, anti-inflammatory, and antimicrobial agents warrants further investigation. Future research should focus on elucidating their detailed mechanisms of action, optimizing their structure-activity relationships for enhanced potency and selectivity, and evaluating their pharmacokinetic and toxicological profiles to assess their potential for clinical development. The versatility of the tetrahydropyran and hydrazine scaffolds offers a rich platform for the design and synthesis of novel therapeutic agents.

References

- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 2. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Bruton’s Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors [frontiersin.org]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. texaschildrens.org [texaschildrens.org]

- 11. atcc.org [atcc.org]

- 12. mdpi.com [mdpi.com]

- 13. Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 15. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 16. inotiv.com [inotiv.com]

- 17. phytopharmajournal.com [phytopharmajournal.com]

- 18. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Tetrahydropyran synthesis [organic-chemistry.org]

- 20. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]

(Tetrahydro-2H-pyran-4-yl)hydrazine Hydrochloride: A Comprehensive Technical Guide to its Mechanism of Action in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride is a versatile synthetic building block of significant interest in medicinal chemistry and organic synthesis. Its core reactivity is centered around the nucleophilic nature of the hydrazine moiety, enabling its participation in a variety of condensation and cyclization reactions to form key heterocyclic structures. The presence of the tetrahydropyran (THP) ring is not merely a passive scaffold; it imparts favorable physicochemical properties, such as enhanced aqueous solubility and metabolic stability, to the resulting molecules.[1][2] This technical guide provides an in-depth analysis of the mechanism of action of this compound in several pivotal organic reactions, complete with detailed experimental protocols, quantitative data, and mechanistic diagrams to support researchers in its effective application.

Core Reactivity and the Role of the Tetrahydropyran Moiety

The primary mechanism of action of this compound stems from the nucleophilic character of the hydrazine group.[3] This functional group readily reacts with electrophilic centers, most notably carbonyl carbons, to initiate a cascade of reactions leading to the formation of stable heterocyclic systems. The hydrochloride salt form enhances the compound's stability and handling properties. In solution, the free hydrazine can be liberated by a base or participate directly in acid-catalyzed reactions.

The tetrahydropyran ring plays a crucial, multifaceted role:

-

Improved Physicochemical Properties: The THP moiety is a recognized bioisostere for a cyclohexane ring, often introduced to improve aqueous solubility and modulate lipophilicity, which can, in turn, enhance the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.[1]

-

Metabolic Stability: The ether linkage within the THP ring is generally more resistant to metabolic degradation compared to more labile functionalities, contributing to the overall metabolic stability of the final compound.[1]

-

Stereochemical Influence: The chair conformation of the THP ring can influence the stereochemical outcome of reactions, although this aspect is less documented in the context of the reactions discussed herein.

Key Organic Reactions and Mechanisms of Action

This compound is a key reagent in the synthesis of several important classes of nitrogen-containing heterocycles.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and powerful method for the preparation of indoles. The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine and a ketone or aldehyde. Using this compound with a ketone like cyclohexanone results in the formation of a tetrahydrocarbazole derivative, a scaffold present in numerous biologically active compounds. The use of the hydrochloride salt of the hydrazine has been shown to improve the yields of the resulting carbazole.[4]

Mechanism of Action:

The accepted mechanism for the Fischer indole synthesis proceeds through several key steps:

-

Hydrazone Formation: The reaction is initiated by the condensation of (tetrahydro-2H-pyran-4-yl)hydrazine with a carbonyl compound (e.g., cyclohexanone) under acidic conditions to form the corresponding hydrazone.

-

Tautomerization: The hydrazone undergoes tautomerization to its enamine isomer.

-

[5][5]-Sigmatropic Rearrangement: This is the rate-determining step, involving a concerted pericyclic rearrangement where a new C-C bond is formed.

-

Aromatization and Cyclization: The resulting intermediate undergoes rearomatization, followed by an intramolecular nucleophilic attack to form a cyclic aminal.

-

Elimination of Ammonia: Finally, the elimination of ammonia under acidic conditions leads to the formation of the stable, aromatic indole ring system.

General Workflow for Fischer Indole Synthesis:

Caption: General workflow for the Fischer indole synthesis.

Pyrazole Synthesis

The synthesis of pyrazoles, a core component of many pharmaceuticals, is a major application of this compound. The most common approach involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.

Mechanism of Action (Knorr Pyrazole Synthesis):

-

Nucleophilic Attack: The reaction begins with the nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl groups of the 1,3-dicarbonyl compound.

-

Iminium Ion Formation and Tautomerization: An iminium ion is formed, which then tautomerizes to an enamine.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine then attacks the remaining carbonyl group in an intramolecular fashion.

-

Dehydration: The resulting cyclic intermediate undergoes dehydration to form the aromatic pyrazole ring.

Logical Diagram of Pyrazole Synthesis:

Caption: Logical relationship in pyrazole synthesis.

1,2,4-Triazole Synthesis

This compound can also be employed in the synthesis of 1,2,4-triazoles. Various synthetic routes exist, often involving the reaction of the hydrazine with compounds containing a C-N single bond and a C=N double bond, such as amidines or their derivatives.[6][7]

General Reaction Pathway:

A common method involves the reaction of a hydrazine with an amidine derivative. The reaction proceeds through a condensation-cyclization-elimination sequence to furnish the 1,2,4-triazole ring.

Experimental Protocols

General Protocol for Hydrazone Synthesis

This protocol describes a general method for the condensation of this compound with an aromatic aldehyde.[3]

-

Materials:

-

This compound

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Ethanol

-

Triethylamine

-

-

Procedure:

-

Dissolve this compound (1.0 eq) in ethanol.

-

Add triethylamine (1.1 eq) to the solution and stir for 15 minutes at room temperature to liberate the free hydrazine.

-

Add the aromatic aldehyde (1.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, the product can be isolated by filtration if it precipitates, or by removal of the solvent under reduced pressure followed by purification.

-

Protocol for Fischer Indole Synthesis of a Tetrahydrocarbazole Derivative

-

Materials:

-

This compound

-

Cyclohexanone

-

Glacial Acetic Acid

-

-

Procedure:

-

Dissolve this compound (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.

-

Add cyclohexanone (1.0 eq) to the solution.

-

Heat the reaction mixture to reflux with stirring. The reaction progress can be monitored by TLC.

-

After the reaction is complete (typically several hours), cool the mixture to room temperature.

-

Pour the reaction mixture into ice-water to precipitate the crude product.

-

Collect the solid by vacuum filtration and wash with water until the filtrate is neutral.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol).

-

Quantitative Data

The following tables summarize representative quantitative data for reactions involving hydrazines in syntheses analogous to those described above.

Table 1: Yields for Fischer Indole Synthesis with Phenylhydrazines and Cyclohexanone

| Phenylhydrazine Derivative | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |

| N'-methyl-2,6-dimethylphenylhydrazine hydrochloride | Benzene (reflux) | - | Improved with HCl salt | [4] |

| Phenylhydrazine | Glacial Acetic Acid (boiling) | 0.75 hours | 50 | [9] |

| Phenylhydrazine | Ceric Ammonium Nitrate | - | 85-95 | [10] |

Table 2: Spectroscopic Data for this compound

| Property | Value/Description | Reference |

| Molecular Formula | C₅H₁₃ClN₂O | [11] |

| Molecular Weight | 152.62 g/mol | [1] |

| ¹H NMR | Signals corresponding to the protons on the tetrahydropyran ring and the hydrazine group. | [12][13][14] |

| ¹³C NMR | Resonances for the five carbon atoms of the tetrahydropyran ring. | [14] |

| IR | Characteristic absorption bands for N-H stretching of the hydrazine group, C-H stretching of the aliphatic ring, and C-O-C stretching of the ether. | [14] |

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis. Its primary mechanism of action, driven by the nucleophilicity of the hydrazine moiety, provides efficient pathways to construct important heterocyclic scaffolds such as indoles and pyrazoles. The integral tetrahydropyran ring offers the added advantage of imparting desirable physicochemical properties to the synthesized molecules, making this compound particularly attractive for applications in drug discovery and development. The provided protocols and data serve as a foundational guide for researchers to harness the full synthetic potential of this important building block.

References

- 1. 1-(tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride [myskinrecipes.com]

- 2. (Tetrahydro-2H-pyran-4-yl)hydrazine | 116312-69-7 | Benchchem [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. chemistryjournal.net [chemistryjournal.net]

- 6. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 7. 4H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 8. youtube.com [youtube.com]

- 9. scispace.com [scispace.com]

- 10. wjarr.com [wjarr.com]

- 11. (Tetrahydro-2H-pyran-4-yl)hydrazine | C5H12N2O | CID 10057480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound (1:2)(1187974-47-5) 1H NMR spectrum [chemicalbook.com]

- 13. (tetrahydro-pyran-4-yl)-hydrazine hydrochloride(194543-22-1) 1H NMR [m.chemicalbook.com]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of Molecules with a Tetrahydropyran Ring

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Tetrahydropyran Moiety in Drug Design

The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing one oxygen atom, is a privileged scaffold in medicinal chemistry.[1] Its structure, which can be viewed as a conformationally restrained ether, is prevalent in numerous natural products, most notably in pyranose sugars like glucose.[2][3] In synthetic drug design, the THP ring is frequently employed as a versatile bioisostere for other cyclic systems, such as cyclohexane and piperidine, offering a unique combination of physicochemical properties that can be leveraged to optimize a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[4][5] By replacing a methylene group (CH₂) with an oxygen atom, the THP ring introduces polarity and a hydrogen bond acceptor site, which can significantly influence a drug's solubility, lipophilicity, and target engagement without the complexities of introducing ionizable groups.[4] This guide provides a detailed examination of these key physicochemical properties, outlines standard experimental protocols for their determination, and visualizes relevant biological and experimental workflows.

Core Physicochemical Properties

The strategic incorporation of a THP ring can modulate several critical molecular properties that dictate a compound's "drug-likeness." These properties are often interconnected and must be carefully balanced during the optimization process.

Lipophilicity (LogP/LogD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial determinant of its membrane permeability, solubility, and metabolic profile. It is commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water.

The oxygen atom in the THP ring significantly reduces lipophilicity compared to its carbocyclic analog, cyclohexane.[4] This reduction in LogD (the log of the distribution coefficient at a specific pH) can be advantageous in drug design, as excessively lipophilic compounds are often associated with poor solubility, high metabolic clearance, and off-target toxicity.[6][7] The ability to fine-tune lipophilicity by replacing a cyclohexane with a THP ring allows medicinal chemists to improve a compound's overall ADME profile.[4]

Table 1: Comparative Lipophilicity of THP vs. Analogues

| Compound Pair | Structure with Cyclohexane | cLogP | Structure with Tetrahydropyran | cLogP | ΔcLogP (THP - Cy) | Reference |

|---|---|---|---|---|---|---|

| Pair 1 | Cyclohexanol | 1.23 | Tetrahydro-4H-pyran-4-ol | 0.43 | -0.80 | PubChem |

| Pair 2 | N-benzylcyclohexanamine | 3.53 | N-benzyl(tetrahydro-2H-pyran-4-yl)amine | 2.22 | -1.31 | Molinspiration |

| Pair 3 | Cyclohexyl methyl ether | 1.83 | 4-methoxytetrahydropyran | 0.88 | -0.95 | Molinspiration |